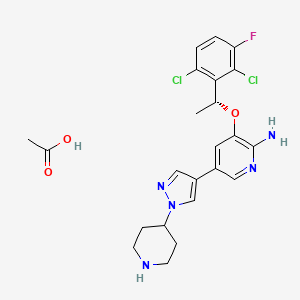

Crizotinib acetate

描述

Crizotinib, also known as PF-02341066, is an orally bioavailable agent belonging to the class of c-met/hepatocyte growth factor receptor (HGFR) tyrosine kinase inhibitors with potential antineoplastic activity. Crizotinib was approved for treatment of some non-small cell lung carcinoma (NSCLC) in the US, and undergoing clinical trials testing its safety and efficacy in anaplastic large cell lymphoma, neuroblastoma, and other advanced solid tumors in both adults and childre. Crizotinib inhibits the membrane receptor MET and activation of the MET signaling pathway, which may block tumor cell growth, migration and invasion, and tumor angiogenesis in susceptible tumor cell populations. Crizotinib was approved in 2011.

科学研究应用

1. Treatment of ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases

Crizotinib has shown effectiveness in treating patients with advanced ALK-rearranged non-small-cell lung cancer (NSCLC) who have brain metastases. It has been associated with systemic and intracranial disease control in these patients (Costa et al., 2015).

2. Overcoming Drug Resistance in Cancer Treatment

Research indicates that crizotinib's effectiveness in treating NSCLC can be enhanced by co-administering it with elacridar, an inhibitor of certain drug-resistance proteins. This combination has shown to increase crizotinib's oral availability and accumulation in the brain (Tang et al., 2014).

3. Pharmacokinetics in Animal Models

The pharmacokinetics of crizotinib has been studied in rats, providing insights into its absorption and bioavailability. Such studies are crucial for understanding how the drug behaves in living organisms (Qiu et al., 2016).

4. Combination Therapy with Other Drugs

Research has explored combining crizotinib with other drugs, such as cisplatin, for enhanced therapeutic efficacy, particularly in models of ovarian cancer. This combination has shown potential synergistic effects, suggesting new avenues for cancer treatment (Huang et al., 2017).

5. Co-targeting IGF-1R and ALK in ALK Fusion Positive Lung Cancer

The combination of IGF-1R and ALK inhibitors, including crizotinib, is being explored to overcome resistance in ALK fusion-positive lung cancer, showing promising results (Lovly et al., 2014).

属性

CAS 编号 |

877399-53-6 |

|---|---|

产品名称 |

Crizotinib acetate |

分子式 |

C23H26Cl2FN5O3 |

分子量 |

510.3914 |

IUPAC 名称 |

(R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine acetate |

InChI |

InChI=1S/C21H22Cl2FN5O.C2H4O2/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;1-2(3)4/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H3,(H,3,4)/t12-;/m1./s1 |

InChI 键 |

LFCVDLCLKZRGFW-UTONKHPSSA-N |

SMILES |

NC1=NC=C(C2=CN(C3CCNCC3)N=C2)C=C1O[C@@H](C4=C(Cl)C=CC(F)=C4Cl)C.CC(O)=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Crizotinib acetate; PF-02341066; PF 02341066; PF02341066; PF2341066; PF-2341066; PF 2341066; US brand name: Xalkori; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)

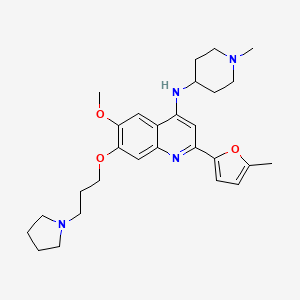

![6-methoxy-2-(5-methylfuran-2-yl)-N-[(1-methylpiperidin-4-yl)methyl]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine](/img/structure/B606744.png)

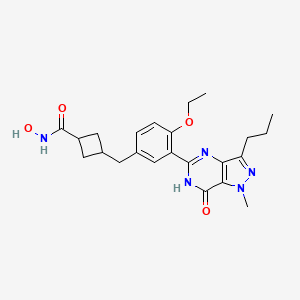

![(1R,9R,10S,11R,12R)-12-hydroxy-N,3,5-trimethoxy-9-(4-methoxyphenyl)-N,14-dimethyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxamide](/img/structure/B606747.png)